(S)-2-Isobutylsuccinic acid

Chiral synthesis Enzymatic resolution Pharmaceutical intermediates

Select (S)-2-Isobutylsuccinic acid for stereochemically demanding syntheses. This enantiopure α-substituted succinic acid derivative (CAS 63163-11-1, ≥97% purity) is indispensable for constructing (S)-(+)-Pregabalin and potent collagenase inhibitors. Unlike racemic 2-isobutylsuccinic acid (CAS 5702-99-8) or alternative alkyl-chain homologues, only the defined (2S) configuration ensures the required absolute stereochemistry for therapeutic activity. Higher enantiomeric excess (>98% ee) is achievable via enzymatic resolution for applications demanding extreme chiral fidelity.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 63163-11-1
Cat. No. B15245812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Isobutylsuccinic acid
CAS63163-11-1
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyPIYZBBVETVKTQT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-2-Isobutylsuccinic Acid (CAS 63163-11-1) as a Chiral C8-Dicarboxylic Acid Building Block


(S)-2-Isobutylsuccinic acid (CAS 63163-11-1) is a chiral, non‑racemic α‑substituted succinic acid derivative featuring an isobutyl side chain at the 2‑position of the butanedioic acid backbone . It belongs to the class of 2‑alkylsuccinic acids, which serve as versatile intermediates in the synthesis of enantiomerically pure pharmaceuticals, including GABA analogues and collagenase inhibitors [1]. Commercial availability is typically at 97% chemical purity ; higher enantiomeric excesses (>98%) are achievable via enzymatic resolution of corresponding esters [1].

Why Generic 2-Alkylsuccinic Acids Cannot Substitute for (S)-2-Isobutylsuccinic Acid


The specific stereochemistry and alkyl chain architecture of (S)-2-isobutylsuccinic acid are critical determinants of biological activity and downstream synthetic utility. Racemic 2-isobutylsuccinic acid (CAS 5702-99-8) lacks the enantiopurity required for chiral drug synthesis [1]. Even among enantiopure 2-alkylsuccinic acids, the isobutyl group imparts distinct steric and lipophilic properties that influence enzyme recognition, receptor binding, and physicochemical behavior—differences that cannot be recapitulated by shorter (e.g., ethyl) or aromatic (e.g., phenyl) substituents [2]. Therefore, direct substitution with racemic material or alternative alkyl homologues compromises stereochemical fidelity and is not scientifically equivalent for applications demanding chiral purity or structure‑specific interactions .

Quantitative Differentiation Evidence for (S)-2-Isobutylsuccinic Acid


Enantiomeric Purity Advantage: >98% ee Achievable vs. Racemic Mixture

The (S)-enantiomer can be obtained with high enantiomeric excess via enzymatic kinetic resolution, contrasting with the racemic mixture (2-isobutylsuccinic acid, CAS 5702-99-8) which contains equal parts of both enantiomers [1]. While direct enantiomeric excess data for the free acid (S)-2-isobutylsuccinic acid are not publicly disclosed, its methyl ester derivative (S)-2-isobutylsuccinic acid 1‑methyl ester is commercially available at 95% chemical purity and 98% ee . The corresponding (R)-enantiomer of the 4‑ethyl ester has been reported with >99% ee via subtilisin Carlsberg‑catalyzed monohydrolysis, demonstrating that enzymatic methods can deliver near‑enantiopure material [2].

Chiral synthesis Enzymatic resolution Pharmaceutical intermediates

Chemical Purity: 97% Minimum Assay vs. Lower-Grade Analogues

Commercial (S)-2-isobutylsuccinic acid is supplied with a minimum chemical purity of 97% by HPLC . In contrast, the racemic mixture (2-isobutylsuccinic acid, CAS 5702-99-8) is often offered without a stated purity grade or with lower analytical specifications, and its use as a pregabalin impurity standard emphasizes trace-level identification rather than bulk synthetic utility [1]. The 97% purity threshold ensures reliable stoichiometry and minimizes side reactions in multistep syntheses .

Chemical purity Quality control Synthetic reliability

Defined Stereochemical Configuration: (S)-Absolute Configuration Verified

The (S)-2-isobutylsuccinic acid is unambiguously defined by its (2S)-stereochemistry, with the chiral center at the 2‑position of the succinate backbone . The racemic form (CAS 5702-99-8) lacks this stereochemical definition. Even among other enantiopure 2-alkylsuccinic acids, the (S)-configuration of the isobutyl derivative has been correlated to the synthesis of (S)-(+)-Pregabalin, establishing a direct stereochemical link to a clinically used drug substance [1].

Chirality Stereochemistry Optical purity

Enzymatic Resolution Efficiency: High Yield and Enantioselectivity for (R)-Analog Suggests Scalable Access to (S)-Enantiomer

Although direct data for the (S)-enantiomer are not available, the enzymatic resolution of the corresponding (R)-2-isobutyl succinic acid 4‑ethyl ester proceeds with >99% enantiomeric excess and >45% isolated yield using subtilisin Carlsberg [1]. The antipodal (S)-diester is a byproduct of this resolution and can be racemized and recycled, providing a viable industrial route to both enantiomers [2]. This biocatalytic efficiency contrasts with chemical resolution methods for other alkylsuccinic acids, which often require multiple recrystallizations and yield lower ee values [3].

Biocatalysis Enzymatic resolution Process chemistry

Application-Specific Relevance: Key Intermediate for (S)-Pregabalin and Collagenase Inhibitors

(S)-2-Isobutylsuccinic acid serves as a direct precursor to (S)-(+)-Pregabalin (Lyrica®), a blockbuster GABA analogue with anticonvulsant and analgesic properties [1]. The (S)-stereochemistry of the succinic acid matches the stereochemistry required for the active drug. In addition, derivatives of 2-isobutylsuccinic acid have been employed to synthesize succinimide-based inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3 . Other 2-alkylsuccinic acids (e.g., 2-ethylsuccinic acid) lack the specific hydrophobic isobutyl motif necessary for optimal binding in these systems [2].

Drug intermediate GABA analogue Collagenase inhibitor

Optimal Application Scenarios for (S)-2-Isobutylsuccinic Acid


Enantioselective Synthesis of (S)-(+)-Pregabalin

The (S)-2-isobutylsuccinic acid is employed as a key chiral building block in the asymmetric synthesis of (S)-(+)-Pregabalin, an anticonvulsant and analgesic drug. Its defined (2S) stereochemistry ensures the final product matches the required absolute configuration for therapeutic activity [1].

Preparation of Chiral Succinimide-Based Protease Inhibitors

Derivatives of isobutylsuccinic acid are converted into succinimide scaffolds that act as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. The specific isobutyl substitution is critical for achieving inhibitory potency .

Biocatalytic Process Development for Chiral 2‑Alkylsuccinic Acids

The compound serves as a substrate or target in enzymatic resolution studies, particularly using proteases like subtilisin Carlsberg, to produce both enantiomers with high optical purity (>99% ee) for pharmaceutical intermediates [2].

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